molecular formula C15H20N2O3 B4086533 2-({[2-(4-pyridinyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid

2-({[2-(4-pyridinyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid

Cat. No. B4086533
M. Wt: 276.33 g/mol
InChI Key: SHFXMTJZLYNCPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[2-(4-pyridinyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid, also known as JNJ-47965567, is a novel compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Scientific Research Applications

2-({[2-(4-pyridinyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-({[2-(4-pyridinyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In inflammation research, 2-({[2-(4-pyridinyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological disorder research, 2-({[2-(4-pyridinyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid has been shown to improve cognitive function and reduce neuroinflammation.

Mechanism of Action

2-({[2-(4-pyridinyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid exerts its therapeutic effects by inhibiting the activity of a specific enzyme called histone deacetylase 6 (HDAC6). HDAC6 is involved in the regulation of various cellular processes, including cell proliferation, apoptosis, and inflammation. By inhibiting the activity of HDAC6, 2-({[2-(4-pyridinyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid can modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
2-({[2-(4-pyridinyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid has been shown to have various biochemical and physiological effects. In cancer research, 2-({[2-(4-pyridinyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, 2-({[2-(4-pyridinyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid has been shown to reduce the production of inflammatory cytokines and inhibit the activation of immune cells. In neurological disorder research, 2-({[2-(4-pyridinyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid has been shown to improve cognitive function and reduce neuroinflammation.

Advantages and Limitations for Lab Experiments

2-({[2-(4-pyridinyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid has several advantages and limitations for lab experiments. One advantage is that it has shown promising results in various disease models, making it a potential candidate for further clinical development. Another advantage is that it has a well-defined mechanism of action, which makes it easier to study its effects on cellular processes. However, one limitation is that it has low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for 2-({[2-(4-pyridinyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid research. One direction is to further investigate its therapeutic potential in various disease models, including cancer, inflammation, and neurological disorders. Another direction is to optimize its pharmacokinetic properties to improve its efficacy and reduce its toxicity. Additionally, exploring the potential of 2-({[2-(4-pyridinyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid as a combination therapy with other drugs could be a promising avenue for future research. Finally, studying the effects of 2-({[2-(4-pyridinyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid on epigenetic regulation could provide new insights into its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

2-(2-pyridin-4-ylethylcarbamoyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c18-14(12-3-1-2-4-13(12)15(19)20)17-10-7-11-5-8-16-9-6-11/h5-6,8-9,12-13H,1-4,7,10H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFXMTJZLYNCPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NCCC2=CC=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[2-(4-Pyridinyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-({[2-(4-pyridinyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid
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2-({[2-(4-pyridinyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid
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2-({[2-(4-pyridinyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid
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2-({[2-(4-pyridinyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid
Reactant of Route 5
2-({[2-(4-pyridinyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid
Reactant of Route 6
2-({[2-(4-pyridinyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid

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